molecular formula C8H16ClN3 B12228662 [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine

Cat. No.: B12228662
M. Wt: 189.68 g/mol
InChI Key: GSFFNXHVHAUVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is a compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry This compound, in particular, is interesting due to its unique structure, which includes a pyrazole ring substituted with methyl and ethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine typically involves the condensation of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with ethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with methyl and ethylamine groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-4-9-5-8-6-11(3)10-7(8)2;/h6,9H,4-5H2,1-3H3;1H

InChI Key

GSFFNXHVHAUVDU-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.